"ammonium glycolate chemical properties and structure"
"ammonium glycolate chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) glycolate (B3277807), the ammonium salt of glycolic acid, is a compound of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. As the simplest alpha-hydroxy acid (AHA), its parent compound, glycolic acid, is known for its keratolytic and moisturizing properties. The neutralization of glycolic acid with ammonia (B1221849) to form ammonium glycolate results in a buffered formulation that can reduce skin irritation while maintaining efficacy, making it a popular ingredient in dermatological preparations.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of ammonium glycolate, with a focus on its mechanism of action at the cellular level, particularly relevant to drug development and dermatological research.
Chemical Structure and Identification
Ammonium glycolate is an organic salt formed from the acid-base reaction between glycolic acid and ammonia.[1][3] The structure consists of the glycolate anion and the ammonium cation.
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Chemical Name: Ammonium glycolate[4]
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Synonyms: Ammonium hydroxyacetate, Hydroxyacetic acid ammonium salt[4][5]
Molecular Structure:
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Molecular Formula: C₂H₇NO₃[3]
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Canonical SMILES: C(C(=O)[O-])O.[NH4+][3]
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InChI Key: UBKBVPONTPMQQW-UHFFFAOYSA-N[3]
Physicochemical Properties
While ammonium glycolate is commonly available as an aqueous solution, its properties in anhydrous form are also of interest.
| Property | Value | Source(s) |
| Molecular Weight | 93.08 g/mol | [3][5] |
| Physical State | Viscous liquid when anhydrous.[3] Typically a clear, colorless liquid in solution.[5] | [3][5] |
| Melting Point | Not precisely determined for the anhydrous form; it exists as a viscous liquid at room temperature.[3] | [3] |
| Boiling Point | Decomposes upon heating. Thermal decomposition begins around 96°C, generating ammonia gas.[6] | [6] |
| Density | Approximately 1.2 g/cm³ in solution. | [3] |
| Solubility | Highly soluble in water.[3] | [3] |
| Stability | Generally stable under standard laboratory conditions. It may decompose upon prolonged heating or exposure to strong acids or bases.[3] | [3] |
Experimental Protocols
Synthesis of Ammonium Glycolate (Aqueous Solution)
Principle: This protocol describes the synthesis of an aqueous solution of ammonium glycolate through the neutralization of glycolic acid with ammonium hydroxide (B78521). The reaction is exothermic and requires careful temperature control to prevent the formation of byproducts such as glycolamide.[3]
Materials:
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Glycolic acid (e.g., 70% solution in water)
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Ammonium hydroxide (e.g., 28-30% solution in water)
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Deionized water
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Reaction vessel with stirring and cooling capabilities (e.g., a jacketed glass reactor with an overhead stirrer and a cooling circulator)
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pH meter
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Thermometer
Procedure:
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Preparation of Glycolic Acid Solution:
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If starting with a solid or a more concentrated solution of glycolic acid, dilute it with deionized water to the desired starting concentration (e.g., 20-40% w/v).[3] This helps in managing the exothermicity of the subsequent neutralization step.
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Cooling:
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Place the glycolic acid solution in the reaction vessel and begin stirring.
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Cool the solution to below 20°C using the cooling circulator.
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Neutralization:
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Slowly add the ammonium hydroxide solution dropwise to the stirring glycolic acid solution.
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Monitor the temperature and pH of the reaction mixture continuously. Maintain the temperature between 20-25°C to prevent the formation of glycolamide and other oligomers.[3]
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Continue adding ammonium hydroxide until the pH of the solution reaches a target range of 6.5-7.5.[3]
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Final Adjustment and Storage:
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Once the desired pH is reached, stop the addition of ammonium hydroxide.
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Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.
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The resulting solution is an aqueous solution of ammonium glycolate. Store it in a well-sealed container at room temperature.
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Quantification of Ammonium Glycolate in a Cosmetic Formulation by HPLC
Principle: This method provides a general framework for the quantification of the glycolate anion from ammonium glycolate in a cosmetic matrix using High-Performance Liquid Chromatography (HPLC) with UV detection. The method would require validation for a specific formulation.
Instrumentation and Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Ammonium glycolate reference standard
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Mobile phase: Acetonitrile (B52724) and a suitable aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), pH adjusted to be compatible with the analyte and column.
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Sample preparation solvents (e.g., water, methanol)
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Syringe filters (0.45 µm)
Procedure:
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Preparation of Standard Solutions:
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Prepare a stock solution of ammonium glycolate reference standard in deionized water.
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From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.
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Sample Preparation:
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Accurately weigh a known amount of the cosmetic formulation into a volumetric flask.
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Add a suitable solvent to dissolve the sample and extract the ammonium glycolate. Sonication may be used to aid dissolution.
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Dilute the solution to the mark with the solvent.
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Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Conditions (Example):
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Column: C18 reversed-phase column
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Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer. The exact ratio and buffer composition should be optimized for the specific application.
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: Ambient or controlled (e.g., 30°C)
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Detection: UV at a low wavelength (e.g., 210 nm), as glycolic acid has a weak chromophore.
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Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Identify the peak corresponding to the glycolate anion based on the retention time of the standard.
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Construct a calibration curve by plotting the peak area of the standards against their concentrations.
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Determine the concentration of glycolate in the sample solution from the calibration curve and calculate the amount of ammonium glycolate in the original cosmetic formulation.
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Biological Activity and Signaling Pathways
The biological effects of ammonium glycolate can be attributed to the actions of its constituent ions: the glycolate anion and the ammonium cation.
Glycolate Anion and its Effects on Keratinocytes
In dermatological applications, the glycolate anion is the primary active component responsible for the exfoliating and skin-rejuvenating effects of ammonium glycolate.[1][2] Its mechanism of action involves the modulation of several signaling pathways in keratinocytes, the primary cell type of the epidermis.
1. Induction of Keratinocyte Proliferation:
Glycolic acid has been shown to increase the proliferation of basal keratinocytes.[7] This effect is pH-dependent and is mediated through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is sensitive to acidic conditions.[7] The activation of TRPV1 leads to the release of ATP, which can then act on P2 receptors, further promoting cell proliferation.[7] This accelerated epidermal turnover contributes to the peeling and rejuvenating effects observed with glycolic acid treatments.[7]
2. Anti-inflammatory Effects via NF-κB Pathway Modulation:
Exposure to UVB radiation is a key driver of skin inflammation. Studies have demonstrated that glycolic acid can suppress UVB-induced inflammatory responses in keratinocytes.[8][[“]] It achieves this by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][[“]] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines and mediators, such as IL-1β, IL-6, IL-8, TNF-α, and COX-2.[[“]][[“]]
Caption: Cellular transport and effects of the ammonium ion.
Applications in Drug Development and Research
The properties of ammonium glycolate make it a valuable compound in several areas of research and development:
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Dermatological Formulations: Its primary application is in skincare products for exfoliation, treatment of photoaging, and improving skin texture and tone. [1]The buffered nature of ammonium glycolate allows for the formulation of products with a higher concentration of glycolic acid and a pH that is less irritating to the skin. [1]* Drug Delivery: As an excipient, it can be used to adjust the pH of formulations, which can be critical for the stability and bioavailability of active pharmaceutical ingredients.
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Chemical Synthesis: Ammonium glycolate serves as an intermediate in the synthesis of other organic molecules. For instance, it can be converted back to high-purity glycolic acid through deammoniation. [3]* Material Science: It has been used as a precursor in the combustion synthesis of advanced ceramic materials. [3]
Conclusion
Ammonium glycolate is a multifaceted compound with well-established applications in the cosmetic industry and potential for broader use in pharmaceuticals and material science. Its biological activity is primarily driven by the glycolate anion, which modulates key signaling pathways in keratinocytes to promote exfoliation and reduce inflammation. The ammonium cation, while buffering the formulation, also has known effects on cellular ion transport and metabolism. A thorough understanding of its chemical properties, synthesis, and biological mechanisms of action is crucial for researchers and professionals seeking to harness its benefits in the development of new and improved therapeutic and cosmetic products.
References
- 1. revivalabs.com [revivalabs.com]
- 2. lesielle.com [lesielle.com]
- 3. Buy Ammonium glycolate (EVT-432239) | 35249-89-9 [evitachem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ammonium Glycolate | C2H7NO3 | CID 169677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20060160198A1 - Method for the production of glycolic acid from ammonium glycolate by direct deammoniation - Google Patents [patents.google.com]
- 7. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
